molecular formula C15H24N2O2 B8412237 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-aminopiperidine

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-aminopiperidine

Cat. No. B8412237
M. Wt: 264.36 g/mol
InChI Key: DKCLZZMHCJJZEF-UHFFFAOYSA-N
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Patent
US04029801

Procedure details

The acetamido compound of Example 3 (2.5 g.) in 2 N hydrochloric acid (25 ml.) was heated under reflux for 3.5 hours. The cooled solution was basified and extracted with chloroform. Evaporation of the washed and dried extracts gave an oil which was treated with ethanolic hydrogen chloride to provide 1.67 g. of the title compound as its dihydrochloride, m.p. 260°-263° C. (Found: C, 53.4; H, 7.7; N, 8.3. C15H24N2O2.2HCl requires C, 53.3; H, 7.8; N, 8.3%).
Name
acetamido
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][CH:16]([NH:19]C(=O)C)[CH2:15][CH2:14]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]>Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][N:13]2[CH2:14][CH2:15][CH:16]([NH2:19])[CH2:17][CH2:18]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
acetamido
Quantity
2.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCN1CCC(CC1)NC(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hours
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Evaporation of the
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried extracts
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
to provide 1.67 g

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CCN1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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